molecular formula C18H18N2O6S B2407091 3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole CAS No. 1105233-36-0

3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole

Cat. No.: B2407091
CAS No.: 1105233-36-0
M. Wt: 390.41
InChI Key: NTRIOVFJXVANLS-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3,4-dimethoxybenzohydrazide with 4-methoxybenzenesulfonyl chloride under basic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole ring .

Chemical Reactions Analysis

3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles like nitric acid (HNO3) for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound’s structure suggests potential as a probe for studying biological systems, particularly in enzyme inhibition studies.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole is not fully understood, but it is believed to interact with various molecular targets in biological systems. The methoxy and sulfonyl groups may play a role in binding to specific enzymes or receptors, thereby modulating their activity. The oxadiazole ring is known to be a bioisostere for amides, which can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar compounds to 3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole include other oxadiazoles with different substituents. For example:

    3-(4-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole: Lacks the sulfonyl group, which may result in different biological activities.

    3-(3,4-Dimethoxyphenyl)-5-phenyl-1,2,4-oxadiazole: Similar structure but without the sulfonyl group, potentially affecting its reactivity and applications.

The uniqueness of this compound lies in the combination of methoxy, sulfonyl, and oxadiazole functionalities, which confer specific chemical and biological properties.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c1-23-13-5-7-14(8-6-13)27(21,22)11-17-19-18(20-26-17)12-4-9-15(24-2)16(10-12)25-3/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRIOVFJXVANLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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